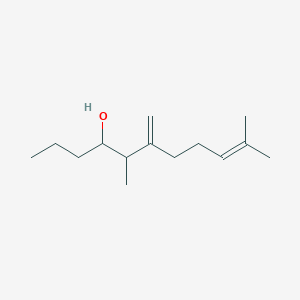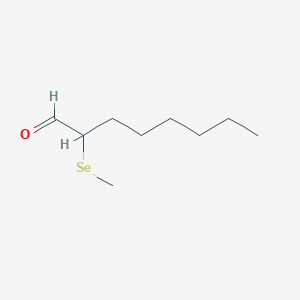
2-(Methylselanyl)octanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylselanyl)octanal is an organic compound characterized by the presence of a methylselanyl group attached to an octanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylselanyl)octanal typically involves the introduction of a methylselanyl group to an octanal molecule. One common method is the reaction of octanal with methylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of octanal to the desired product while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylselanyl)octanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 2-(Methylselanyl)octanoic acid.
Reduction: 2-(Methylselanyl)octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylselanyl)octanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2-(Methylselanyl)octanal involves its interaction with various molecular targets. The methylselanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Octanal: A simple aldehyde with similar reactivity but lacking the methylselanyl group.
2-Octenal: An unsaturated aldehyde with a double bond, offering different reactivity and applications.
2-Octanol: The corresponding alcohol, which can be derived from the reduction of 2-(Methylselanyl)octanal.
Uniqueness: this compound is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
61759-15-7 |
|---|---|
Molecular Formula |
C9H18OSe |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-methylselanyloctanal |
InChI |
InChI=1S/C9H18OSe/c1-3-4-5-6-7-9(8-10)11-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
JHODJNHJWMMDCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C=O)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


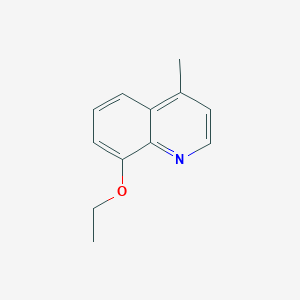
![3-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B14553170.png)
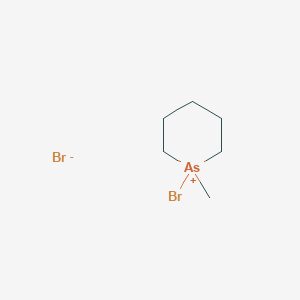
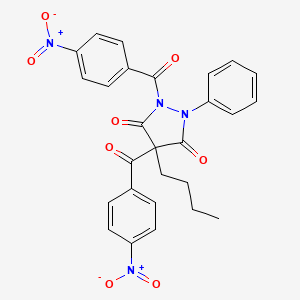
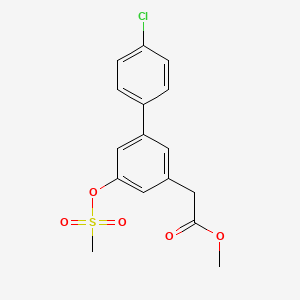
![Propanamide, N-[[2-[(2,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14553212.png)
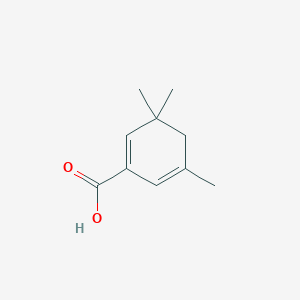
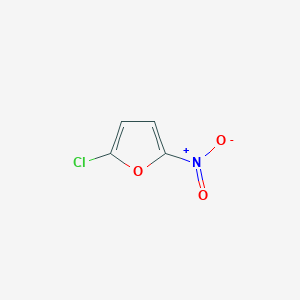
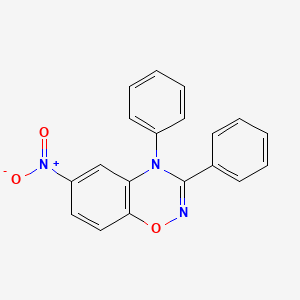
![4-(Propan-2-yl)-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14553235.png)
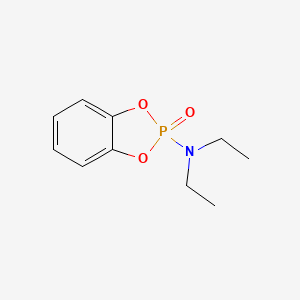

![1,1'-[Sulfanediylbis(2,3,5,6-tetrafluoro-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14553245.png)
